molecular formula C10H12N2O2 B15319795 Methyl 6-(azetidin-3-yl)nicotinate

Methyl 6-(azetidin-3-yl)nicotinate

Cat. No.: B15319795
M. Wt: 192.21 g/mol
InChI Key: GATWQYOLHUAWAG-UHFFFAOYSA-N
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Description

Methyl 6-(azetidin-3-yl)nicotinate is a nicotinic acid derivative featuring an azetidine ring substituted at the 6-position of the pyridine core. The azetidine group—a four-membered nitrogen-containing heterocycle—imparts unique steric and electronic properties, which may enhance binding affinity to biological targets or influence metabolic stability compared to other substituents .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 6-(azetidin-3-yl)pyridine-3-carboxylate

InChI

InChI=1S/C10H12N2O2/c1-14-10(13)7-2-3-9(12-6-7)8-4-11-5-8/h2-3,6,8,11H,4-5H2,1H3

InChI Key

GATWQYOLHUAWAG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C2CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(azetidin-3-yl)pyridine-3-carboxylate typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

    Introduction of the Azetidine Group: The azetidine group can be introduced via nucleophilic substitution reactions. For example, a halogenated pyridine derivative can react with azetidine under basic conditions to form the desired product.

    Esterification: The carboxylic acid group at the 3-position of the pyridine ring can be esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of methyl 6-(azetidin-3-yl)pyridine-3-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(azetidin-3-yl)pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or reduce the pyridine ring to a piperidine ring.

    Substitution: The azetidine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or piperidine derivatives.

Scientific Research Applications

Methyl 6-(azetidin-3-yl)pyridine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and infections.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of methyl 6-(azetidin-3-yl)pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine group may enhance binding affinity and specificity, while the pyridine ring can participate in π-π interactions with aromatic residues in the target protein. The ester group may undergo hydrolysis to release the active carboxylic acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Electron-Donating Groups (EDGs): Methyl 6-methoxynicotinate (EDG) may increase ring reactivity toward electrophiles, facilitating further functionalization .
  • Azetidine Substitutent: The azetidine group introduces steric strain (four-membered ring) and basicity (secondary amine), which could improve target binding in enzyme inhibitors (e.g., DHODH) compared to bulkier or less polar groups .

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